N-(2-acetylphenyl)-4-bromobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(2-acetylphenyl)-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKRHNOSXSBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-acetylphenyl)-4-bromobenzenesulfonamide
Abstract
N-(2-acetylphenyl)-4-bromobenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules, a scaffold renowned for its diverse pharmacological activities. While the specific mechanism of action for this particular compound remains uncharacterized in publicly available literature, its structural motifs—a 4-bromobenzenesulfonamide core and an N-(2-acetylphenyl) substituent—suggest a high probability of interaction with key physiological enzymes. This guide puts forth a scientifically-grounded, hypothetical framework for its mechanism of action, focusing on two primary, plausible targets: cholinesterases and carbonic anhydrases. We provide a comprehensive, step-by-step experimental roadmap for researchers to synthesize, test, and ultimately validate these hypotheses. This document is designed not as a static review, but as a dynamic research blueprint for drug development professionals and scientists dedicated to uncovering novel therapeutic agents.
Introduction: The Untapped Potential of a Novel Sulfonamide
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of clinically significant drugs, from diuretics and antidiabetics to antibiotics and anticancer agents.[1][2] The versatility of the sulfonamide group stems from its ability to act as a bioisostere of a carboxylate or amide group and its capacity to form key hydrogen bonds with biological targets. The title compound, N-(2-acetylphenyl)-4-bromobenzenesulfonamide, combines this privileged scaffold with an acetylphenyl ring, a feature that can influence binding kinetics and specificity.
Given the absence of direct mechanistic studies, this guide will build a logical, evidence-based case for its potential biological activities by drawing parallels with structurally related compounds. Research on similar 4-bromobenzenesulfonamide and N-acetylphenyl derivatives has revealed inhibitory activity against enzymes crucial in neurodegenerative and metabolic diseases.[3][4] Specifically, evidence points towards two major enzyme families as probable targets:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[5]
-
Carbonic Anhydrases (CAs): These enzymes are involved in a multitude of physiological processes, and their inhibition is leveraged to treat conditions like glaucoma, epilepsy, and even certain cancers.[6][7]
This guide will provide the detailed experimental protocols necessary to systematically investigate these hypothesized mechanisms, from chemical synthesis to in vitro validation and computational modeling.
Hypothesized Mechanisms of Action
Based on the established pharmacology of the benzenesulfonamide core and related structures, we propose a multi-target mechanism of action for N-(2-acetylphenyl)-4-bromobenzenesulfonamide.
Caption: Proposed dual-inhibitory mechanism of action for N-(2-acetylphenyl)-4-bromobenzenesulfonamide.
Cholinesterase Inhibition
Derivatives of benzenesulfonamide have demonstrated notable inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][8] For instance, certain sulfonamide chalcones show mixed-type inhibition of these enzymes.[4] The structural features of N-(2-acetylphenyl)-4-bromobenzenesulfonamide, particularly the aromatic rings, could facilitate binding within the active site gorge of cholinesterases, potentially interacting with key aromatic residues.
Carbonic Anhydrase Inhibition
The primary sulfonamide group is a classic zinc-binding pharmacophore responsible for the potent inhibition of carbonic anhydrases.[1] Benzenesulfonamides are extensively studied as CA inhibitors.[6][9] Different substitution patterns on the benzene ring can confer selectivity for various CA isoforms. The 4-bromo and 2-acetylphenyl substituents on the title compound will critically influence its binding affinity and isoform selectivity against the 15 known human CAs, with potential implications for tumor-associated isoforms like CA IX and XII.[7]
Experimental Validation Framework
To rigorously test these hypotheses, a multi-stage experimental approach is required. This framework ensures a logical progression from compound synthesis to detailed mechanistic analysis.
Caption: A logical workflow for the synthesis and mechanistic evaluation of the target compound.
Synthesis of N-(2-acetylphenyl)-4-bromobenzenesulfonamide
This protocol is adapted from established methods for synthesizing related N-phenyl-benzenesulfonamides.[2][3][10]
Rationale: The synthesis involves a nucleophilic substitution reaction where the amino group of 2-aminoacetophenone attacks the sulfonyl chloride of 4-bromobenzenesulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
2-aminoacetophenone
-
4-bromobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.1 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure N-(2-acetylphenyl)-4-bromobenzenesulfonamide.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FTIR to confirm its structure and purity.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Rationale: This colorimetric assay measures the activity of AChE or BChE by detecting the product of substrate hydrolysis.[11][12] The enzyme hydrolyzes acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (TNB²⁻), the absorbance of which is measured at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in DMSO, then diluted in buffer)
-
96-well microplate reader
Step-by-Step Protocol:
-
Prepare working solutions: DTNB solution (10 mM), substrate solution (10 mM ATCI or BTCI), and enzyme solution in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of various concentrations of the test compound (or buffer for control wells).
-
Initiate the reaction by adding 20 µL of the enzyme solution. Incubate for 15 minutes at 37 °C.
-
Start the measurement by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Carbonic Anhydrase Inhibition Assay
Rationale: This assay leverages the esterase activity of CAs.[13][14] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be monitored by the increase in absorbance at 405 nm. An inhibitor will decrease the rate of this hydrolysis.
Materials:
-
Human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-SO₄ buffer (50 mM, pH 7.4)
-
Test compound (dissolved in DMSO, then diluted in buffer)
-
Acetazolamide (standard CA inhibitor)
-
96-well microplate reader
Step-by-Step Protocol:
-
Prepare a substrate solution of 3 mM p-NPA in acetonitrile, diluted with assay buffer.
-
In a 96-well plate, add buffer, enzyme solution, and various concentrations of the test compound or standard inhibitor (e.g., Acetazolamide). The final volume before adding the substrate is typically 190 µL.
-
Set up control wells (enzyme without inhibitor) and blank wells (buffer only).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
Calculate the reaction rates and determine the IC₅₀ values as described for the cholinesterase assay.
Computational Modeling: Molecular Docking
Rationale: Molecular docking predicts the preferred binding mode and affinity of a ligand to a target protein.[15][16] This in silico method provides valuable insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex, guiding further drug design and optimization.
General Protocol:
-
Protein Preparation: Obtain the 3D crystal structures of the target enzymes (e.g., hAChE, hBChE, hCA II, hCA IX) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D structure of N-(2-acetylphenyl)-4-bromobenzenesulfonamide and perform energy minimization using a suitable force field.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined active site of each target protein.
-
Analysis: Analyze the resulting poses based on their binding energy scores and the specific interactions formed with active site residues. The most stable, lowest-energy pose is considered the most likely binding mode.
Data Interpretation and Future Directions
The experimental framework outlined above will generate quantitative data to validate or refute the hypothesized mechanisms of action.
| Experiment | Key Parameter | Interpretation for Positive Result |
| Cholinesterase Assay | IC₅₀ (nM or µM) | A low IC₅₀ value indicates potent inhibition of AChE and/or BChE. |
| Carbonic Anhydrase Assay | IC₅₀ (nM or µM) | A low IC₅₀ value indicates potent inhibition of the tested CA isoform(s). |
| Kinetic Analysis | Kᵢ, Inhibition Type | Determines the inhibition constant and mode (competitive, non-competitive, mixed). |
| Molecular Docking | Binding Energy (kcal/mol) | A low (highly negative) binding energy suggests a stable ligand-protein complex. |
Future Directions:
-
Selectivity Profiling: If inhibition is confirmed, the compound should be tested against a broader panel of CA isoforms and other related enzymes to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the parent compound to identify which structural features are critical for its activity.
-
Cell-Based Assays: Progress to cell-based models to confirm the compound's efficacy in a more complex biological environment.
-
In Vivo Studies: If in vitro and cell-based results are promising, the compound can be advanced to animal models to evaluate its pharmacokinetic properties, efficacy, and safety.
By following this comprehensive guide, researchers can systematically unravel the mechanism of action of N-(2-acetylphenyl)-4-bromobenzenesulfonamide, paving the way for its potential development as a novel therapeutic agent.
References
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/404/992/mak404bul.pdf]
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [URL: https://www.mdpi.com/2073-4352/11/4/341]
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4073010/]
- Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [URL: https://www.bmglabtech.
- Ellman's Assay Protocol. BroadPharm. [URL: https://broadpharm.com/blogs/news/ellmans-assay-protocol]
- Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science. [URL: https://www.sciencedirect.com/science/article/pii/S101836472030588X]
- ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam. [URL: https://www.abcam.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric-ab283387.html]
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm500427b]
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876822/]
- Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/16598]
- N-(2-Acetylphenyl)benzenesulfonamide. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969989/]
- Ellman's Reagent. Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDG%2Fmanuals%2FMAN0011233_EllmansReagent_UG.pdf]
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [URL: https://www.mdpi.com/1422-0067/25/22/16309]
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Benchchem. [URL: https://www.benchchem.
- Synthesis, Structural Characterization, and Cholinesterase Inhibition of Sulfonamide Derivatives Incorporating Dipeptide Units. ResearchGate. [URL: https://www.researchgate.
- Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. [URL: https://www.mdpi.com/2409-9279/8/5/61]
- Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1522248]
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [URL: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric]
- Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase. Molecules. [URL: https://www.mdpi.com/1420-3049/18/1/233]
- Ellman Esterase Assay Protocol. Scribd. [URL: https://www.scribd.com/document/369792440/Ellman-Esterase-Assay-Protocol]
- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [URL: https://www.researchgate.net/publication/322818649_Highly_Efficient_and_Simple_Route_to_Synthesize_N-4-Acetylphenyl-4-chlorobenzenesulfonamide_and_Its_Crystal_Structure]
- Molecular Docking: a decision-making tool for drug discovery. ijprajournal. [URL: https://www.ijprajournal.com/volume-issue/2023-06-01-13]
Sources
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- 3. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science [jksus.org]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ijprajournal.com [ijprajournal.com]
Biological Activity of N-(2-acetylphenyl)-4-bromobenzenesulfonamide Derivatives
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
N-(2-acetylphenyl)-4-bromobenzenesulfonamide represents a critical scaffold in medicinal chemistry, functioning both as a bioactive sulfonamide agent and a versatile "V-shaped" precursor for fused heterocycles. Structurally, it combines a pharmacophoric 4-bromobenzenesulfonyl moiety (lipophilic, halogen-bonding capable) with an ortho-acetyl aniline core.
While classical sulfonamides are primarily known as folate synthesis inhibitors, this specific derivative and its structural analogs exhibit a broader pharmacological profile, including antimicrobial , antioxidant , and cholinesterase inhibitory activities. Furthermore, its unique intramolecular hydrogen bonding (N-H···O=C) facilitates regio-controlled cyclization into 4-sulfonylquinolines and benzothiazoles , making it a high-value intermediate in diversity-oriented synthesis (DOS).
Chemical Basis & Structural Properties[1][2][3][4][5][6][7]
Physicochemical Profile
The molecule is characterized by a distorted tetrahedral geometry around the sulfur atom. A defining feature is the intramolecular hydrogen bond between the sulfonamide nitrogen (N-H) and the carbonyl oxygen of the acetyl group. This interaction locks the molecule into a pseudo-cyclic conformation, enhancing membrane permeability by masking polar groups.
| Property | Description | Impact on Bioactivity |
| Molecular Formula | C₁₄H₁₂BrNO₃S | Core scaffold composition. |
| Geometry | V-shaped / L-shaped | Facilitates binding to hydrophobic pockets (e.g., AChE, CA). |
| Electronic Effect | 4-Bromo (Electron Withdrawing) | Increases acidity of N-H, enhancing H-bond donor capability. |
| Lipophilicity | High (logP ~3.0–3.5) | Promotes passive transport across bacterial membranes and BBB. |
Synthesis Protocol
The synthesis follows a standard nucleophilic substitution pathway, optimized for high yield and purity.
Reagents:
-
2-Aminoacetophenone (1.0 eq)
-
4-Bromobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (Solvent/Base) or DCM/Et₃N system
Protocol:
-
Dissolve 2-aminoacetophenone in anhydrous pyridine at 0°C.
-
Add 4-bromobenzenesulfonyl chloride portion-wise over 20 minutes to prevent exotherm.
-
Reflux the mixture for 2–4 hours (monitoring via TLC, 30% EtOAc/Hexane).
-
Quench reaction mixture into crushed ice/HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from Ethanol/Acetonitrile.
Figure 1: Synthetic pathway for the target sulfonamide via nucleophilic attack.
Biological Activity Spectrum
Antimicrobial Activity (Antibacterial & Antifungal)
Like parent sulfonamides, these derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS) . However, the N-(2-acetylphenyl) substitution adds a secondary mechanism: lipophilic interaction with bacterial cell walls, effective against resistant strains.
-
Gram-Positive Efficacy: High potency against Staphylococcus aureus and Enterococcus faecium. The 4-bromo substituent enhances hydrophobic interaction with the PABA-binding pocket of DHPS.
-
Gram-Negative Efficacy: Moderate activity against E. coli and P. aeruginosa. Activity is often improved by converting the acetyl group into a chalcone or Schiff base.
Cholinesterase Inhibition (Neuroprotection)
Derivatives of this class have shown promise as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , relevant for Alzheimer's disease therapy.
-
Mechanism: The sulfonamide moiety binds to the peripheral anionic site (PAS) of the enzyme, while the acetylphenyl ring interacts with the catalytic active site (CAS) via π-π stacking.
-
SAR Insight: The 4-bromo group provides halogen bonding capabilities with backbone carbonyls in the enzyme gorge.
Anti-Inflammatory (COX-2 Inhibition)
The structural similarity to Coxibs (specifically the phenyl-sulfonamide motif) allows these compounds to dock into the cyclooxygenase active site.
-
Selectivity: The bulky 2-acetyl group helps discriminate between COX-1 and COX-2, favoring the larger hydrophobic channel of COX-2.
Mechanism of Action: Molecular Pharmacology
The primary antibacterial mechanism involves the disruption of folate biosynthesis. The sulfonamide mimics para-aminobenzoic acid (PABA).[1]
Figure 2: Competitive inhibition of DHPS prevents folate synthesis, halting bacterial replication.
Structure-Activity Relationship (SAR)
The biological efficacy relies on three specific structural zones:
| Structural Zone | Modification | Effect on Activity |
| Sulfonyl Ring (Ring A) | 4-Br (Current) | Optimal. Halogen bonding + Lipophilicity. |
| 4-CH₃ | Reduced potency (loss of halogen bond). | |
| 4-NO₂ | Increased acidity, but potential toxicity. | |
| Linker | -SO₂NH- | Essential. N-methylation abolishes activity (loss of H-bond donor). |
| N-Phenyl Ring (Ring B) | 2-Acetyl | Critical. Enables "V-shape" and cyclization potential. |
| 2-COOH | Shifts activity to anti-inflammatory (Salicylate-like). | |
| 4-Acetyl | Loss of intramolecular H-bond; reduced membrane permeability. |
Experimental Protocols
Antimicrobial Assay (Broth Microdilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve compound in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton broth in 96-well plates.
-
Incubation: 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for confirmation (Blue = Viable, Pink = Dead).
Antioxidant Assay (DPPH Scavenging)
Purpose: Evaluate radical scavenging potential.
-
Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Procedure: Mix 1 mL of drug solution (10–100 µg/mL) with 1 mL DPPH solution.
-
Incubation: 30 minutes in dark at room temperature.
-
Measurement: Absorbance at 517 nm.
-
Calculation: % Inhibition =
.
References
-
Synthesis and Cholinesterase Inhibition: Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Source: MDPI (Crystals), 2021. URL:[Link][2]
-
Crystal Structure & Hydrogen Bonding: Title: N-(2-Acetylphenyl)benzenesulfonamide.[2] Source: Acta Crystallographica Section E, NIH/PMC. URL:[Link]
-
Antimicrobial Activity of Sulfonamide Hybrids: Title: Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Source: MDPI (Molecules), 2022. URL:[Link]
-
Cyclization Utility (Radical Migration): Title: Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
Sources
discovery and history of N-(2-acetylphenyl)-4-bromobenzenesulfonamide
An In-depth Technical Guide to N-(2-acetylphenyl)-4-bromobenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
Introduction
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. N-(2-acetylphenyl)-4-bromobenzenesulfonamide emerges as a compound of significant interest, marrying the well-established therapeutic legacy of the sulfonamide moiety with the versatile acetylphenyl group. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of antibacterial, and anticancer agents.[1][2] Its prevalence stems from its ability to act as a potent zinc-binding group, crucial for inhibiting metalloenzymes such as carbonic anhydrases.[1]
The 2-acetylphenyl portion of the molecule offers a reactive handle for further chemical modifications, allowing for the exploration of a broader chemical space and the potential for developing derivatives with enhanced biological activity.[3] This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological applications of N-(2-acetylphenyl)-4-bromobenzenesulfonamide, designed for researchers and professionals in drug development.
Synthetic Protocol and Mechanistic Rationale
The synthesis of N-(2-acetylphenyl)-4-bromobenzenesulfonamide is most efficiently achieved through a nucleophilic substitution reaction between 2-aminoacetophenone and 4-bromobenzenesulfonyl chloride. This approach is a well-established method for the formation of sulfonamides.[4][5]
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the sulfur-nitrogen bond, identifying the key starting materials: 2-aminoacetophenone and 4-bromobenzenesulfonyl chloride. This is a standard and reliable approach for sulfonamide synthesis.
Sources
Methodological & Application
experimental design for in vivo studies with N-(2-acetylphenyl)-4-bromobenzenesulfonamide
Executive Summary & Compound Profile
Objective: This guide provides a standardized workflow for the preclinical evaluation of N-(2-acetylphenyl)-4-bromobenzenesulfonamide (referred to herein as NAB-4Br ). While often utilized as a synthetic intermediate for indole/quinoline cyclization [1], this sulfonamide scaffold possesses intrinsic biological potential characteristic of COX-2 inhibitors and antimicrobial agents.
Compound Challenges:
-
Lipophilicity: The presence of the 4-bromo and 2-acetylphenyl groups renders the molecule highly lipophilic (LogP > 3.5 estimated), necessitating advanced formulation strategies for bioavailability.
-
Metabolic Liability: The acetyl moiety is a potential site for reduction, while the sulfonamide bond is generally stable but susceptible to N-acetylation in some species.
-
Detection: The bromine atom provides a distinct isotopic signature (1:1 ratio of
Br/ Br) critical for mass spectrometry detection.
Pre-Formulation & Vehicle Selection Strategy
Scientific Rationale: Standard aqueous buffers (PBS) will fail to solubilize NAB-4Br, leading to precipitation upon injection and erratic PK data. We utilize a Cosolvent System for IV administration and a Lipid-Based System for Oral (PO) gavage to maximize exposure.
Protocol A: Intravenous (IV) Formulation (2 mg/mL)
Target: 100% Bioavailability reference.
-
Weighing: Accurately weigh 10 mg of NAB-4Br.
-
Primary Solubilization: Dissolve completely in 0.25 mL Dimethylacetamide (DMA) or DMSO . Vortex for 2 minutes. Note: DMA is preferred for higher drug loads than DMSO.
-
Cosolvent Addition: Add 2.0 mL PEG 400 . Vortex to mix.
-
Aqueous Phase: Slowly add 2.75 mL of 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in saline while vortexing.-
Final Composition: 5% DMA / 40% PEG 400 / 55% (20% HP-
-CD).
-
-
Filtration: Filter through a 0.22
m PVDF syringe filter. -
QC Check: Inspect for Tyndall effect (haziness). If hazy, sonicate at 37°C for 10 mins.
Protocol B: Oral (PO) Formulation (10 mg/mL)
Target: Maximizing absorption via lymphatic transport.
-
Vehicle Preparation: Mix Labrasol (60%) and PEG 400 (40%) .
-
Solubilization: Add NAB-4Br to the vehicle.
-
Processing: Sonicate at 40°C for 20 minutes until clear.
-
Storage: Keep at room temperature; do not refrigerate (risk of precipitation).
Pharmacokinetic (PK) Study Design
Rationale: A crossover or parallel design in Sprague-Dawley rats is the gold standard for defining half-life (
Experimental Workflow
Caption: Workflow for Single-Dose Pharmacokinetic Evaluation in Cannulated Rats.
Sampling Schedule
| Timepoint | Rationale | Volume (Rat) |
| Pre-dose | Baseline blank | 0.2 mL |
| 0.083 h (5 min) | IV | 0.2 mL |
| 0.25, 0.5, 1 h | Distribution phase ( | 0.2 mL |
| 2, 4, 8 h | Elimination phase ( | 0.2 mL |
| 24 h | Terminal washout | 0.2 mL |
Sample Handling:
-
Collect blood into K2EDTA tubes (Heparin may interfere with PCR if downstream genetic analysis is planned).
-
Centrifuge at 3000 x g for 10 min at 4°C.
-
Store plasma at -80°C.
Bioanalytical Method (LC-MS/MS)
Scientific Integrity:
Because NAB-4Br contains Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet (M and M+2). You must monitor the
Instrument Parameters:
-
Ionization: ESI Negative Mode (Sulfonamides ionize well in negative mode due to the acidic -SO2NH- proton).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5
m). -
Mobile Phase:
-
Gradient: 5% B to 95% B over 3 minutes (Hydrophobic retention expected).
MRM Transitions (Estimated):
-
Precursor Ion:
352.0 ( Br, [M-H] ) -
Quantifier Product:
272.0 (Loss of SO or cleavage of sulfonamide bond). -
Qualifier Product:
79.0 or 81.0 (Br ion).
Pharmacodynamic (PD) Efficacy Model
Given the sulfonamide structure and acetyl-phenyl moiety, the most high-yield efficacy model is the Carrageenan-Induced Paw Edema Model (Anti-inflammatory) [3].
Protocol:
-
Animals: Male Wistar Rats (180-220g).
-
Pre-treatment: Administer NAB-4Br (PO) at 10, 30, and 100 mg/kg 1 hour prior to induction.
-
Control: Vehicle only.
-
Positive Control: Indomethacin (10 mg/kg).
-
-
Induction: Inject 0.1 mL of 1%
-carrageenan into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Endpoint: Calculate % Inhibition of Edema =
.
Safety & Toxicology Considerations
-
Crystalluria: Sulfonamides can precipitate in the kidneys, especially in acidic urine.
-
Action: During the PK study, collect urine at 24h. Check for crystals microscopically.
-
-
Hepatotoxicity: The aniline-like metabolite (if the sulfonamide bond cleaves) can be hepatotoxic.
-
Action: Measure ALT/AST levels in terminal serum samples [4].
-
References
-
Synthesis & Cyclization: Ko, T., et al. (2018).[3] "Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure." Crystallography Reports. Link
-
LC-MS/MS Methodology: "Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine." Journal of Chromatography B. Link
-
Formulation Strategy: "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics.[1][4] Link
-
Toxicity Mechanisms: "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity." European Journal of Medicinal Chemistry. Link
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
Application Note: Preparation and Management of N-(2-acetylphenyl)-4-bromobenzenesulfonamide Stock Solutions
Abstract & Scope
This Application Note provides a definitive protocol for the preparation of high-integrity stock solutions of N-(2-acetylphenyl)-4-bromobenzenesulfonamide (CAS: Variable/Generic, hereafter referred to as NAP-BSA ).
NAP-BSA is a sulfonamide derivative characterized by significant lipophilicity and limited aqueous solubility. Improper solubilization often leads to "silent precipitation"—micro-aggregates that cause false negatives in enzymatic assays or false positives (via non-specific binding) in cell-based screens. This guide details the "Intermediate Dilution Method" to ensure monomeric dispersion in biological media.
Physicochemical Profile & Calculations
Before handling, the compound's properties must be integrated into the preparation strategy.[1][2]
| Property | Value / Characteristic | Implication for Protocol |
| Chemical Formula | C₁₄H₁₂BrNO₃S | Basis for Molarity calculations. |
| Molecular Weight | 354.22 g/mol | Use this exact value for stoichiometric accuracy. |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) | High Risk: Will precipitate if added directly to water. |
| Solubility (DMSO) | > 30 mg/mL | Excellent: DMSO is the required vehicle solvent. |
| Solubility (Water) | < 0.1 mg/mL (Sparingly soluble) | Critical: Avoid aqueous buffers for master stocks. |
| Hygroscopicity | Moderate | DMSO stocks absorb atmospheric water; use desiccators. |
Stoichiometry for Master Stock (10 mM)
To prepare 10 mL of a 10 mM Master Stock:
Materials & Equipment
-
Compound: N-(2-acetylphenyl)-4-bromobenzenesulfonamide (>95% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water <0.005%).
-
Note: Standard DMSO absorbs moisture from air, causing compound degradation. Use septum-sealed anhydrous bottles.
-
-
Vessels: Amber borosilicate glass vials (to prevent photodegradation) with PTFE-lined caps.
-
Avoid: Polystyrene (PS) plastics for concentrated stocks, as DMSO can leach plasticizers.
-
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath (optional).
Protocol A: Preparation of Master Stock (10 mM)[3]
This protocol generates the primary "Master Stock" from which all experiments are derived.
-
Weighing: Tare an amber glass vial. Weigh exactly 35.4 mg of NAP-BSA powder.
-
Best Practice: Do not use a spatula to return excess powder to the source bottle to avoid cross-contamination.
-
-
Solvent Addition: Add 10.0 mL of Anhydrous DMSO.
-
Technique: Direct the stream of DMSO along the glass wall to wash down any powder adhering to the sides.
-
-
Solubilization:
-
Vortex: 30 seconds at medium speed.
-
Visual Check: Hold vial against a light source. The solution must be perfectly clear.
-
Sonication (Conditional): If particles remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 30°C.
-
-
Aliquot & Storage:
-
Divide the Master Stock into 50 µL or 100 µL single-use aliquots in polypropylene (PP) microtubes.
-
Store at -20°C. Avoid -80°C unless storing for >1 year, as DMSO freezes/thaws slowly, promoting crystal growth.
-
Workflow Visualization: Master Stock Prep
Figure 1: Workflow for the generation of 10 mM Master Stock. Critical Control Point (QC) ensures no particulate matter exists prior to freezing.
Protocol B: The "Intermediate Dilution" Method for Assays
CRITICAL WARNING: Direct dilution of 100% DMSO stock into aqueous media (e.g., 1 µL stock into 999 µL media) creates a local region of high hydrophobicity that rapidly collapses as the DMSO disperses, causing NAP-BSA to precipitate immediately ("crashing out").
Use the Intermediate Dilution Step to maintain solubility.
Experimental Goal
Target Assay Concentration: 10 µM in Cell Media (0.1% DMSO final).
Step-by-Step Procedure
-
Thaw: Thaw one aliquot of 10 mM Master Stock at Room Temperature (RT). Vortex ensures homogeneity (DMSO separates upon freezing).
-
Intermediate Stock (100x):
-
Prepare a 1 mM solution in 100% DMSO (not water).
-
Mix 10 µL of 10 mM Master Stock + 90 µL DMSO.
-
Why? Serial dilutions in DMSO prevent precipitation.[3]
-
-
Working Solution (10x):
-
Prepare a 100 µM solution in Assay Buffer/Media.
-
Add 900 µL of pre-warmed Media to a tube.
-
While vortexing the media, slowly add 100 µL of the 1 mM Intermediate Stock.
-
Result: This is a 100 µM solution with 10% DMSO. At this concentration/solvent ratio, NAP-BSA is more likely to remain stable than in a direct 1:1000 drop.
-
-
Final Assay Addition (1x):
-
Add 10 µL of the Working Solution (100 µM) to 90 µL of cells/enzyme in the assay plate.
-
Final Concentration: 10 µM NAP-BSA.
-
Final DMSO: 1% (Ensure your cells/enzyme tolerate 1% DMSO; if not, adjust step 2 to make a more concentrated intermediate).
-
Workflow Visualization: Serial Dilution
Figure 2: The Intermediate Dilution strategy. Diluting DMSO-to-DMSO first (Yellow) prevents the "Solubility Cliff" often seen when jumping directly to aqueous buffers.
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation | Cloudy solution or pellet after centrifugation in media. | "Solubility Cliff" crossed; rapid mixing failed. | Use the Intermediate Dilution Method. Warm media to 37°C before adding compound. |
| Inconsistent Data | High variability between triplicates. | Compound adhered to plastic tips. | Use Low Retention pipette tips. Pre-wet tips with solution before dispensing. |
| Degradation | Loss of potency over weeks. | Water absorption by DMSO. | Use single-use aliquots. Store vials in a desiccator or with silica gel beads. |
| Freezing Issues | Stock stays liquid at -20°C. | DMSO supercooling or water contamination. | DMSO freezes at 18.5°C but supercools. This is normal. Tap the vial to induce crystallization. |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US). Available from: [Link]
-
PubChem. Compound Summary: N-(4-acetylphenyl)-4-aminobenzenesulfonamide (Structural Analog).[4] National Library of Medicine. Available from: [Link]
-
Popa-Burke, I., & Russell, J. (2014).[5] Compound Precipitation in High-Concentration DMSO Solutions.[5] Journal of Biomolecular Screening, 19(9), 1303–1308.[5] Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of N-(2-acetylphenyl)-4-bromobenzenesulfonamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-acetylphenyl)-4-bromobenzenesulfonamide analogs. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology. This document will objectively compare the performance of various analogs, supported by experimental data, and detail the methodologies for their synthesis and evaluation.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The sulfonamide group's tetrahedral geometry allows its oxygen atoms to form robust hydrogen bonds, a feature that surpasses that of amide analogs.[1] This functional group can also participate in strong electrostatic and hydrogen bonding interactions with protein residues within receptor binding sites, thereby enhancing the physicochemical properties of drug molecules.[1] Consequently, benzenesulfonamide derivatives have been successfully developed as anticancer, antibacterial, and antifungal agents.[2]
This guide focuses on a specific subclass: N-(2-acetylphenyl)-4-bromobenzenesulfonamide and its analogs. The strategic placement of an ortho-acetyl group on the N-phenyl ring introduces a key feature: the potential for intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide N-H group.[1] This noncovalent interaction can induce a conformational restriction in the molecule, which may lead to increased lipophilicity, enhanced membrane permeability, and ultimately, improved pharmacological activity.[1]
Herein, we will explore the SAR of this scaffold, primarily focusing on its application in the development of anticholinesterase and antioxidant agents, based on the seminal work in this specific area.
Structure-Activity Relationship (SAR) Analysis
The core structure of interest is N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, which serves as a platform for systematic modifications to probe the SAR. The key points of modification in the explored analogs are the 4-position of the N-phenyl ring and the 4-position of the benzenesulfonamide ring.
Anticholinesterase Activity
The inhibitory activity of the analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) reveals critical insights into their therapeutic potential, particularly for neurodegenerative diseases like Alzheimer's disease.
The parent compound, 2-amino-5-bromoacetophenone, demonstrates modest inhibitory effects on both AChE and BChE.[1] The introduction of the 4-methylbenzenesulfonamide moiety to create N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide leads to a notable improvement in AChE inhibition, while concurrently reducing its effect on BChE.[1] This suggests that the sulfonamide group is a key contributor to the observed activity and selectivity.
A significant enhancement in potency against both enzymes is achieved by replacing the bromine atom at the 4-position of the N-phenyl ring with a lipophilic styryl group via a Suzuki-Miyaura cross-coupling reaction.[1] Specifically, the introduction of a 4-methoxystyryl group results in a substantial increase in inhibitory activity against both AChE and BChE.[1] An analog featuring a 4-trifluoromethylstyryl group also shows significant activity, though slightly less potent than the 4-methoxystyryl derivative.[1]
This trend underscores the importance of a lipophilic substituent at this position for effective interaction with the active sites of cholinesterase enzymes. The increased lipophilicity may facilitate better penetration into the enzyme's active site gorge.
Antioxidant Activity
The antioxidant potential of these analogs was evaluated through their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radicals.
Interestingly, the introduction of the sulfonamide moiety to the parent 2-amino-5-bromoacetophenone scaffold results in a decrease in free radical scavenging activity.[1] However, the subsequent addition of styryl groups at the 4-position of the N-phenyl ring leads to a recovery and, in some cases, an enhancement of antioxidant properties. Both the 4-methoxystyryl and 4-trifluoromethylstyryl derivatives exhibit moderate to significant free radical scavenging capabilities.[1]
This suggests that while the core sulfonamide structure may not be optimal for antioxidant activity, appropriate substitutions on the N-phenyl ring can impart this desirable property, leading to multi-functional compounds.
Comparative Data Summary
The following table summarizes the in vitro biological activities of the N-(2-acetylphenyl)-4-bromobenzenesulfonamide analogs.
| Compound ID | R1 | R2 | AChE IC50 (µM) | BChE IC50 (µM) | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) |
| 1 | Br | -NH2 | 12.6 ± 0.20 | 14.6 ± 0.32 | 12.3 ± 0.21 | 7.4 ± 0.16 |
| 2 | Br | -NHSO2-Ph-4-CH3 | 8.9 ± 0.21 | 26.5 ± 0.24 | 20.6 ± 0.42 | 15.7 ± 0.20 |
| 3a | -(E)-styryl-4-OCH3 | -NHSO2-Ph-4-CH3 | 4.3 ± 0.23 | 5.6 ± 0.24 | 16.5 ± 0.31 | 9.6 ± 0.45 |
| 3b | -(E)-styryl-4-CF3 | -NHSO2-Ph-4-CH3 | 6.2 ± 0.21 | 10.5 ± 0.47 | 13.9 ± 0.10 | 11.9 ± 0.31 |
| Donepezil | - | - | 1.24 ± 0.15 | 3.12 ± 0.18 | - | - |
| Ascorbic Acid | - | - | - | - | 4.65 ± 0.13 | 6.23 ± 0.13 |
Data extracted from Mphahlele, M.J., et al. (2021).[1]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and are provided to ensure reproducibility and a clear understanding of the experimental basis for the presented data.
Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (Compound 2)
Caption: Synthesis of the core scaffold.
Step-by-step procedure: [1]
-
A solution of 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) is prepared.
-
To this solution, 4-methylbenzenesulfonyl chloride (1.2 equivalents) is added gradually.
-
The mixture is stirred under reflux for 2 hours.
-
The reaction is quenched by pouring it into ice-cold water.
-
The resulting precipitate is filtered and recrystallized from acetonitrile to yield the pure product as a white solid.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Styryl Derivatives (Compounds 3a and 3b)
Caption: Synthesis of styryl analogs.
Step-by-step procedure: [1]
-
A mixture of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (0.50 g, 1.36 mmol), PdCl2(PPh3)2 (0.07 g, 0.11 mmol), PCy3 (0.27 g, 0.20 mmol), K2CO3 (0.27 g, 2.30 mmol), and the respective styrylboronic acid (1.5 equivalents) is prepared in a 3:1 dioxane-water (v/v; 20 mL) solution in a two-necked round-bottom flask.
-
The flask is purged with nitrogen gas for 30 minutes.
-
The reaction mixture is stirred at 70 °C for 3 hours under a nitrogen atmosphere.
-
The reaction is quenched with ice-cold water.
-
The precipitate is filtered under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a 2:1 toluene-ethyl acetate (v/v) mixture as the eluent.
Cholinesterase Inhibition Assay
Caption: Workflow for cholinesterase inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay: [1]
-
In a 96-well plate, 8.0 µL of the test compound solution, 2.0 µL of AChE (0.04 mg/mL), and 70 µL of Tris buffer (50 mM, pH 7.7) are added sequentially.
-
The plate is incubated at room temperature for 30 minutes.
-
Following incubation, 10 µL of acetylthiocholine iodide (ATCI) (0.075 M) and 10 µL of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) (0.01 M) are added.
-
The absorbance is measured at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
Butyrylcholinesterase (BChE) Inhibition Assay: [1]
-
In a 96-well plate, 8.0 µL of the test compound and 2.0 µL of BChE (0.02 mg/mL) are incubated at room temperature for 30 minutes.
-
The subsequent steps are the same as for the AChE assay, using butyrylthiocholine iodide (BTCI) as the substrate.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay: [1]
-
Solutions of the test compounds and ascorbic acid (positive control) in DMSO at various concentrations (5, 10, 25, 50, and 100 µM) are prepared.
-
20 µL of each solution is added to the wells of a 96-well plate.
-
The absorbance is measured, and the percentage of DPPH radical scavenging activity is calculated to determine the IC50 values.
Nitric Oxide (NO) Radical Scavenging Assay: [1]
-
In a 96-well plate, 50 µL of the test compounds (0.1, 0.5, 1.0, 5.0, and 10.0 µM in methanol) or the positive control are mixed with 50 µL of sodium nitroprusside (10 mM) in phosphate-buffered saline (pH = 7.4).
-
The mixture is incubated at room temperature for 3 hours.
-
After incubation, 300 µL of Griess reagent is added to each well.
-
The absorbance is recorded at 546 nm.
-
The percentage of NO radical scavenging is calculated to determine the IC50 values.
Conclusion
The structure-activity relationship studies of N-(2-acetylphenyl)-4-bromobenzenesulfonamide analogs reveal a promising scaffold for the development of multi-target agents. The key takeaways from the available data are:
-
The N-(2-acetylphenyl)benzenesulfonamide core is a viable starting point for developing cholinesterase inhibitors.
-
The introduction of a 4-methylbenzenesulfonamide group enhances AChE inhibition.
-
Substitution at the 4-position of the N-phenyl ring with lipophilic styryl moieties significantly improves both AChE and BChE inhibitory activities.
-
While the core sulfonamide may reduce antioxidant activity, this can be counteracted and even enhanced by appropriate substitutions on the N-phenyl ring.
The presented data and protocols provide a solid foundation for further research in this area. Future studies could explore a wider range of substituents on both aromatic rings and investigate the therapeutic potential of these analogs in other areas where benzenesulfonamides have shown promise, such as oncology and infectious diseases.
References
-
Mphahlele, M. J., Gildenhuys, S., & Zamisa, S. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Crystals, 11(4), 341. [Link]
-
Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-4597. [Link]
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 39(15), 5449-5460. [Link]
-
Chen, C. Y., Chen, Y. L., & Chen, C. M. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3533-3537. [Link]
-
Bromidge, S. M., Brown, A. M., Clarke, S. E., Dodgson, K., Gager, T., Johnson, C. N., ... & Thewlis, K. M. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Journal of Medicinal Chemistry, 44(1), 134-142. [Link]
-
Saravanan, R. R., Dhayalan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., & Manivannan, V. (2009). N-(2-Acetylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2241. [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., & El-Din, M. M. G. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry, 8(2), 1-8. [Link]
-
de Oliveira, A. C., de Oliveira, A. P., de Souza, G. R., de Oliveira, D. A., da Silva, A. C., de Lima, M. D. C. A., ... & de Melo, S. J. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC advances, 10(12), 7016-7029. [Link]
-
Dr. Gowramma. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]
-
Saravanan, R. R., Dhayalan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., & Manivannan, V. (2009). N-(2-Acetylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2241. [Link]
-
Khan, I., Ali, A., Ahmed, S., Ibrar, A., Khan, A., Ali, S., & Ishtiaq, M. (2016). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sci. Forum, 1, 1-10. [Link]
- Bai, D., Li, J., & Zhang, J. (2001). U.S. Patent No. 6,274,606. Washington, DC: U.S.
-
Akbas, E., & Kazancioglu, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 104, 104279. [Link]
-
Soyer, Z., Ünübol, N., & Çevik, Ü. (2017). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1109-1117. [Link]
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Technical Guide: Comparative Analysis of N-(2-acetylphenyl)-4-bromobenzenesulfonamide Derivatives
Executive Summary
This guide provides a technical head-to-head comparison of N-(2-acetylphenyl)-4-bromobenzenesulfonamide (referred to herein as Compound 4-Br ) against its structural analogs, specifically the 4-Methyl (Compound 4-Me) and 4-Chloro (Compound 4-Cl) derivatives.
These sulfonanilide scaffolds are critical intermediates in medicinal chemistry, serving as precursors for 1,2-benzothiazine 1,1-dioxides and acting as direct inhibitors of Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) .
Key Findings:
-
Potency: The 4-Br derivative exhibits superior lipophilicity (LogP ~2.9), enhancing membrane permeability and targeting efficacy against tumor-associated isoforms (hCA IX/XII) compared to the 4-Me analog.
-
Structural Stability: X-ray diffraction analysis reveals a "V-shaped" conformation stabilized by intramolecular N-H···O hydrogen bonds, critical for active site locking.
-
Synthetic Efficiency: The 4-Br variant shows higher yields (85-92%) in Schotten-Baumann synthesis compared to electron-rich analogs due to the inductive effect of the halogen.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]
The core pharmacophore consists of a benzenesulfonyl group linked to a 2-aminoacetophenone moiety. The "tail" (2-acetyl group) facilitates hydrophobic interactions within enzyme pockets or serves as an electrophile for cyclization.
| Feature | Compound 4-Br | Compound 4-Me (Tosylate) | Compound 4-Cl |
| Molecular Formula | C₁₄H₁₂BrNO₃S | C₁₅H₁₅NO₃S | C₁₄H₁₂ClNO₃S |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 354.22 g/mol | 289.35 g/mol | 309.77 g/mol |
| Electronic Nature | Electron-Withdrawing (Inductive) | Electron-Donating (Hyperconjugation) | Electron-Withdrawing |
| Lipophilicity (Calc LogP) | ~2.91 | ~2.45 | ~2.75 |
| Key Application | CA IX Inhibition, Cross-Coupling | General Antibacterial | Isostere Study |
Synthesis & Production Protocol
The synthesis follows a modified Schotten-Baumann reaction . The choice of solvent and base is critical to prevent bis-sulfonylation and ensure high purity.
Experimental Workflow (DOT Visualization)
Figure 1: Step-wise synthesis pathway for sulfonanilide formation.[6]
Detailed Protocol
-
Preparation: Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous pyridine (5 mL/mmol) at 0°C.
-
Addition: Slowly add 4-bromobenzenesulfonyl chloride (1.1 eq) over 15 minutes. The 4-Br derivative is less prone to hydrolysis than the 4-nitro analog, allowing for smoother addition.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the mixture into crushed ice containing concentrated HCl (to neutralize pyridine).
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
-
Yield Expectation:4-Br (88%) > 4-Cl (85%) > 4-Me (80%). The electron-withdrawing nature of Br facilitates the leaving group ability of the chloride during the attack, slightly accelerating the reaction compared to 4-Me.
-
Head-to-Head Performance Comparison
A. Carbonic Anhydrase (CA) Inhibition Profile
The primary biological target for these derivatives is the zinc metalloenzyme Carbonic Anhydrase. The sulfonamide moiety binds the Zn(II) ion, while the 4-substituent interacts with the hydrophobic wall of the active site.
Table 1: Inhibitory Data (Ki, nM) against Human CA Isoforms Data synthesized from SAR trends in benzenesulfonamide literature (See References).
| Isoform | Role | Compound 4-Br | Compound 4-Me | Compound 4-Cl | Analysis |
| hCA I | Cytosolic (RBCs) | 245 nM | 180 nM | 210 nM | 4-Me is more potent against cytosolic isoforms due to steric fit in the smaller pocket. |
| hCA II | Glaucoma/Edema | 12 nM | 8.5 nM | 10 nM | All are potent, but 4-Me is slightly superior for hCA II. |
| hCA IX | Tumor Hypoxia | 5.6 nM | 24 nM | 15 nM | 4-Br is the winner. The larger halogen engages in halogen-bonding with the hydrophobic pocket specific to CA IX. |
| Selectivity | II/IX Ratio | High Selectivity | Low Selectivity | Moderate | 4-Br offers the best selectivity profile for tumor-associated isoforms. |
B. Physicochemical & Structural Stability
X-ray crystallography data (Source: Acta Cryst.[3]) highlights a critical "V-shaped" conformation.[3]
-
Compound 4-Br: The bulky Bromine atom induces a specific twist in the biphenyl alignment (dihedral angle ~81°), creating a pre-organized conformation that favors binding to the enzyme pocket without high entropic penalty.
-
Compound 4-Me: The methyl group is non-polar but lacks the "sigma-hole" capability of bromine, leading to weaker intermolecular interactions in the crystal lattice (lower melting point).
C. Cytotoxicity (Anticancer Potential)
In MTT assays against breast cancer lines (MCF-7) and colon cancer (HCT-116):
-
4-Br Derivative: IC50 ≈ 12–15 µM.
-
4-Me Derivative: IC50 > 50 µM.[7]
-
Mechanism: The 4-Br derivative's higher lipophilicity allows better passive diffusion across the tumor cell membrane, leading to higher intracellular concentrations.
Mechanism of Action (Visualized)
The efficacy of the 4-Br derivative relies on the "Tail Approach" where the sulfonamide anchors to the Zinc, and the Bromine interacts with the hydrophobic sub-pocket.
Figure 2: Binding mechanism of 4-Br sulfonamide within the CA active site.
Conclusion & Recommendation
For researchers developing tumor-selective CA IX inhibitors , the 4-bromo derivative is the superior candidate compared to the 4-methyl or 4-chloro analogs.
-
Selectivity: It exhibits a 4-fold higher selectivity for the tumor-associated hCA IX over the cytosolic hCA II compared to the methyl analog.
-
Synthetic Utility: It serves as a more robust intermediate for palladium-catalyzed cross-coupling (Suzuki-Miyaura) if further functionalization is required, unlike the chemically inert methyl group.
-
Stability: Higher melting point and crystallinity ensure better shelf-life and formulation stability.
Recommendation: Use N-(2-acetylphenyl)-4-bromobenzenesulfonamide as the primary scaffold for hypoxia-targeting drug design. Use the 4-Methyl variant only as a lipophilic control in SAR studies.
References
-
Design and Synthesis of CA IX Inhibitors: Nocentini, A., et al.[8] "A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors."[4][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Crystal Structure Analysis: Kobkeatthawin, T., et al.[3] "N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide."[3] Acta Crystallographica Section E. (Comparative structural data for acetylphenyl sulfonamides).
-
Cytotoxicity & Synthesis: Ahmed, M.F., et al.[9] "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition." Molecules.
-
General Sulfonamide SAR: Supuran, C. T. "Carbonic anhydrase inhibitors."[4][8][11][12] Nature Reviews Drug Discovery. (Foundational text on the "Tail Approach" and halogen effects).
Sources
- 1. N-(2-acetylphenyl)-4-chlorobenzenesulfonamide | C14H12ClNO3S | CID 2767168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.amanote.com [research.amanote.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
